5-氯-6-甲基尿嘧啶

描述

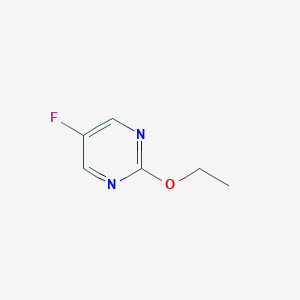

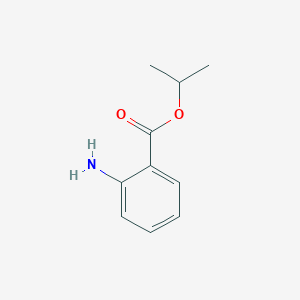

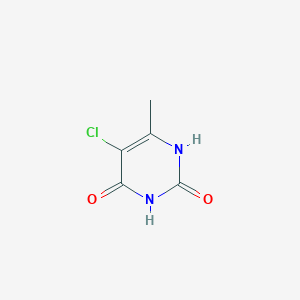

5-Chloro-6-methyluracil, with the chemical formula C5H5ClN2O2, is a derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 6th position of the uracil ring. It is a white crystalline solid known for its applications in various chemical processes .

科学研究应用

5-Chloro-6-methyluracil has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.

Biology: The compound is used in studies related to nucleic acid analogs and their interactions.

Industry: The compound is utilized in the production of herbicides and other agrochemicals.

作用机制

Target of Action

5-Chloro-6-methyluracil is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . As such, it is likely to interact with similar biological targets as uracil, which is found in RNA and base pairs with adenine .

Mode of Action

For instance, 6-methyluracil, a closely related compound, has been found to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . It’s plausible that 5-Chloro-6-methyluracil may have similar interactions with its targets.

Biochemical Pathways

Uracil is a key component of RNA and plays a crucial role in the process of transcription, where it base pairs with adenine and replaces thymine .

Pharmacokinetics

The molecular weight of 6-methyluracil, a related compound, is 1261133 , which may give some indication of the likely pharmacokinetic properties of 5-Chloro-6-methyluracil.

Action Environment

Environmental factors such as pH, clay and organic matter content, moisture content, and temperature can affect the rate of degradation for compounds in soil . These factors could potentially influence the action, efficacy, and stability of 5-Chloro-6-methyluracil.

生化分析

Biochemical Properties

5-Chloro-6-methyluracil has been found to interact with various biomolecules. For instance, it has been used as a building block for the self-assembly generation of a new bioactive copper (II) complex . This complex shows a distorted octahedral coordination environment with two trans cmu − ligands adopting a bidentate N,O-coordination mode .

Cellular Effects

It has been suggested that the compound exhibits a prominent antibacterial effect against Gram-negative and Gram-positive bacteria

Metabolic Pathways

It’s known that uracil and its derivatives can engage in various pathways linked to DNA and RNA metabolism

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyluracil typically involves the halogenation of 6-methyluracil. One efficient method is oxidative halogenation, where elemental halogens and potassium halides are used as halogenating agents, while sodium nitrate and hydrogen peroxide serve as oxidizing agents . For instance, chlorination of 6-methyluracil using gaseous chlorine yields 5-chloro-6-methyluracil .

Industrial Production Methods: In an industrial setting, the preparation of 5-Chloro-6-methyluracil can involve the reaction of ethyl acetoacetate with urea in the presence of an acidic solvent, followed by chlorination using phosphorus oxychloride . This method ensures a high yield and purity of the final product.

化学反应分析

Types of Reactions: 5-Chloro-6-methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium nitrate are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like thiophenol in the presence of potassium hydroxide.

Major Products Formed:

Oxidation: Leads to the formation of halo derivatives of 6-methyluracil.

Reduction: Produces reduced forms of the compound with modified functional groups.

Substitution: Results in the formation of various substituted uracil derivatives.

相似化合物的比较

6-Methyluracil: Lacks the chlorine atom at the 5th position.

5-Iodo-6-methyluracil: Contains an iodine atom instead of chlorine at the 5th position.

5-Bromo-6-methyluracil: Contains a bromine atom at the 5th position.

Uniqueness: 5-Chloro-6-methyluracil is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

属性

IUPAC Name |

5-chloro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMPDGCVOWZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166829 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16018-87-4 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16018-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-Methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of 5-chloro-6-methyluracil derivatives as herbicides?

A1: 5-Chloro-6-methyluracil derivatives, particularly those like terbacil and bromacil, primarily act by inhibiting photosynthesis. [] They disrupt the photosynthetic process in susceptible plants, leading to a reduction or cessation of energy production, ultimately resulting in plant death.

Q2: How does terbacil affect photosynthesis in susceptible plants like ivyleaf morningglory?

A2: Terbacil causes a rapid and nearly complete inhibition of photosynthesis in susceptible plants like ivyleaf morningglory. [, ] This inhibition is irreversible, ultimately leading to the plant's death.

Q3: How does the effect of terbacil on photosynthesis differ between susceptible and tolerant plant species?

A3: While terbacil severely inhibits photosynthesis in susceptible plants, tolerant species like peppermint experience only a temporary decrease in photosynthetic activity. [, ] This difference in response contributes to the selective herbicidal action of terbacil.

Q4: Does terbacil's effect on photosynthesis in susceptible plants differ depending on the application method?

A4: Terbacil effectively inhibits photosynthesis in susceptible plants regardless of whether it is applied to the foliage or the roots. [] This indicates a systemic mode of action, with the herbicide eventually reaching the site of photosynthesis within the plant.

Q5: How does the presence of adventitious roots in the shoot zone affect the herbicidal activity of terbacil?

A5: The presence of adventitious roots in the shoot zone can increase foliage injury caused by terbacil in some plants, such as corn and sorghum. [] This suggests that these roots contribute to the uptake and translocation of terbacil within the plant, potentially increasing its concentration at the target site.

Q6: What is the molecular formula and weight of 5-chloro-6-methyluracil (terbacil)?

A6: The molecular formula of 5-chloro-6-methyluracil (terbacil) is C7H9ClN2O2, and its molecular weight is 188.61 g/mol. []

Q7: Are there any spectroscopic data available for terbacil?

A7: While the provided research does not explicitly mention specific spectroscopic data for terbacil, its analysis by electron capture gas chromatography has been described. [] This technique suggests the presence of electrophilic groups within the terbacil molecule, enabling its detection using this method.

Q8: What factors influence the leaching potential of bromacil in soil?

A8: The leaching potential of bromacil can be affected by the presence of other herbicides in the soil. [] For instance, metolachlor, terbacil, oxadiazon, simazine, and trifluralin have been shown to reduce bromacil leaching under specific conditions.

Q9: Can microorganisms degrade bromacil and terbacil in soil?

A9: Yes, microbial degradation of bromacil and terbacil has been observed in soil. [] The degradation rate is influenced by factors such as soil moisture and the presence of organic matter.

Q10: How does the structure of 5-chloro-6-methyluracil derivatives influence their herbicidal activity?

A10: The specific substituents on the 5-chloro-6-methyluracil ring significantly affect the herbicidal activity and selectivity of these compounds. [, ] Small changes in the substituents can alter their interaction with target sites in plants, leading to differences in weed control efficacy and crop tolerance.

Q11: Has any phytotoxicity been observed with the use of terbacil in fruit trees?

A11: While terbacil effectively controls weeds in fruit tree orchards, higher dosages or specific application timings can cause phytotoxicity. [, ] This phytotoxicity is often observed as chlorosis or reduced fruit size and yield.

Q12: What analytical methods are commonly used to detect and quantify terbacil?

A12: Terbacil can be analyzed using techniques like electron capture gas chromatography [] and high performance liquid chromatography (HPLC). [] These methods allow for the sensitive and specific detection and quantification of terbacil in various matrices.

Q13: Does the use of terbacil pose any environmental concerns?

A13: While terbacil offers effective weed control, its use raises environmental concerns due to its potential to leach into groundwater and its impact on non-target organisms. [, ] Therefore, its application requires careful consideration and management to minimize potential ecological risks.

Q14: Are there any viable alternatives to using 5-chloro-6-methyluracil derivatives for weed control?

A14: Research explores alternative weed control strategies, including cultural practices, mechanical methods, and the use of other herbicide classes with different modes of action. [, , ] These alternatives aim to minimize reliance on 5-chloro-6-methyluracil derivatives and mitigate their potential environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。